

An In-depth Technical Guide to the Physical Properties of Arsenic (II) Sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARSENIC (II) SULFIDE

Cat. No.: B1143408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **arsenic (II) sulfide**, a compound of significant interest in various scientific and technological fields. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of experimental workflows.

Arsenic (II) sulfide, commonly known as realgar, is an arsenic sulfide mineral with the chemical formula $\alpha\text{-As}_4\text{S}_4$.^[1] It is often simplified to AsS .^[2] This guide will focus on the properties of this vibrant orange-red mineral.

Quantitative Physical Properties

The physical properties of **arsenic (II) sulfide** (realgar) are summarized in the tables below for easy reference and comparison.

Table 1: General and Mechanical Properties

Property	Value
Chemical Formula	$\alpha\text{-As}_4\text{S}_4$ ^[1]
Molecular Weight	427.93 g/mol
Color	Red to yellow-orange ^[2]
Streak	Red-orange to red ^[2]
Luster	Resinous to greasy ^[2]
Mohs Hardness	1.5 - 2 ^{[3][4]}
Density	3.56 g/cm ³ ^[1]
Cleavage	Good on {010}; less so on {101}, {100}, {120}, and {110} ^[1]
Fracture	Conchoidal ^[5]
Tenacity	Sectile, slightly brittle ^[1]

Table 2: Thermal and Optical Properties

Property	Value
Melting Point	320 °C ^{[3][4]}
Boiling Point	565 °C ^{[5][6]}
Optical Class	Biaxial (-) ^[1]
Refractive Index	$n\alpha = 2.538$, $n\beta = 2.684$, $n\gamma = 2.704$ ^[1]
Birefringence	$\delta = 0.166$ ^[1]
Pleochroism	Nearly colorless to pale golden yellow ^[1]

Table 3: Crystallographic Properties

Property	Value
Crystal System	Monoclinic [1]
Crystal Class	Prismatic (2/m) [1]
Space Group	P2 ₁ /n [1]
Unit Cell Parameters	a = 9.325 Å, b = 13.571 Å, c = 6.587 Å; β = 106.43° [1]
Formula Units (Z)	16 [1]

Table 4: Solubility

Solvent	Solubility
Water	Insoluble [5]
Hydrochloric Acid	Insoluble [5]
Nitric Acid	Soluble [5]
Alkaline Sulfide Solutions	Soluble [5]
Sodium Hydroxide Solutions	Soluble (with decomposition in hot solutions) [7]

Experimental Protocols

The determination of the physical properties of **arsenic (II) sulfide** involves a range of analytical techniques. Below are detailed methodologies for key experiments.

2.1. Crystal Structure Determination via X-ray Diffraction (XRD)

The crystal structure of **arsenic (II) sulfide** is determined using single-crystal or powder X-ray diffraction.

- **Sample Preparation:** A small, high-quality single crystal of realgar is selected and mounted on a goniometer head. For powder XRD, a sample of realgar is finely ground to a homogenous powder.

- Data Collection: The mounted crystal or powder sample is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu K α or Mo K α radiation) is directed at the sample. The diffracted X-rays are detected at various angles (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle, is analyzed. For single-crystal XRD, the positions and intensities of the diffraction spots are used to determine the unit cell parameters, space group, and atomic coordinates, ultimately revealing the crystal structure. For powder XRD, the positions and intensities of the diffraction peaks are compared to a database (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present and refine the lattice parameters.

2.2. Density Measurement using Gas Pycnometry

Gas pycnometry is a common method for determining the density of a solid material.

- Principle: The technique relies on Boyle's Law to measure the volume of the solid sample by measuring the pressure change of a known volume of an inert gas (typically helium) as it fills a chamber containing the sample.
- Procedure:
 - A known mass of the **arsenic (II) sulfide** sample is placed in the sample chamber.
 - The chamber is sealed and purged with helium gas to remove any air and moisture.
 - Helium is introduced into a reference chamber of a known volume at a specific pressure.
 - A valve is opened, allowing the gas to expand into the sample chamber.
 - The final equilibrium pressure is measured.
 - The volume of the sample is calculated based on the initial and final pressures and the known volumes of the chambers.
 - The density is then calculated by dividing the mass of the sample by its measured volume.

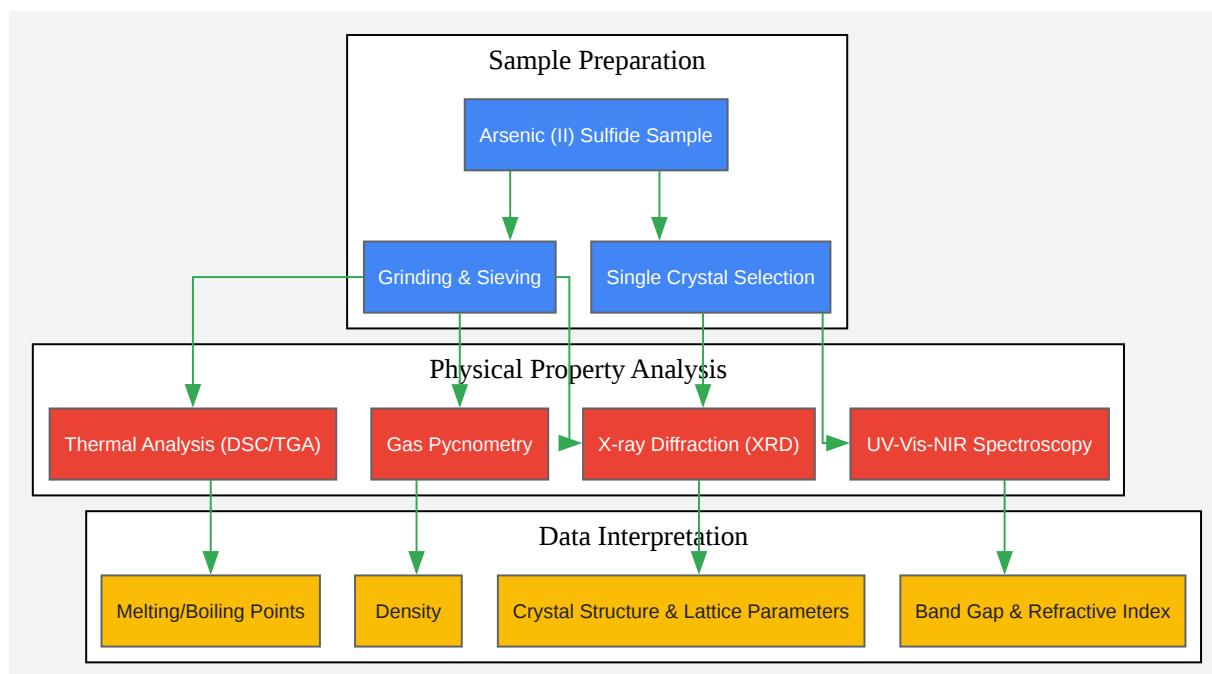
2.3. Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to determine the melting and boiling points, as well as the thermal stability of **arsenic (II) sulfide**.

- Differential Scanning Calorimetry (DSC):
 - A small, weighed amount of the sample is placed in a sample pan (e.g., aluminum), and an empty reference pan is also prepared.
 - The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen or argon).
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - An endothermic peak in the DSC thermogram indicates the melting point of the material.
- Thermogravimetric Analysis (TGA):
 - A weighed sample is placed in a crucible within the TGA instrument.
 - The sample is heated at a controlled rate in a specific atmosphere.
 - The TGA measures the change in mass of the sample as a function of temperature.
 - A significant weight loss at higher temperatures can indicate decomposition or boiling. The boiling point is the temperature at which this rapid mass loss occurs.

2.4. Optical Property Characterization with UV-Vis-NIR Spectroscopy

The optical properties, such as the band gap, can be determined using UV-Vis-NIR spectroscopy.

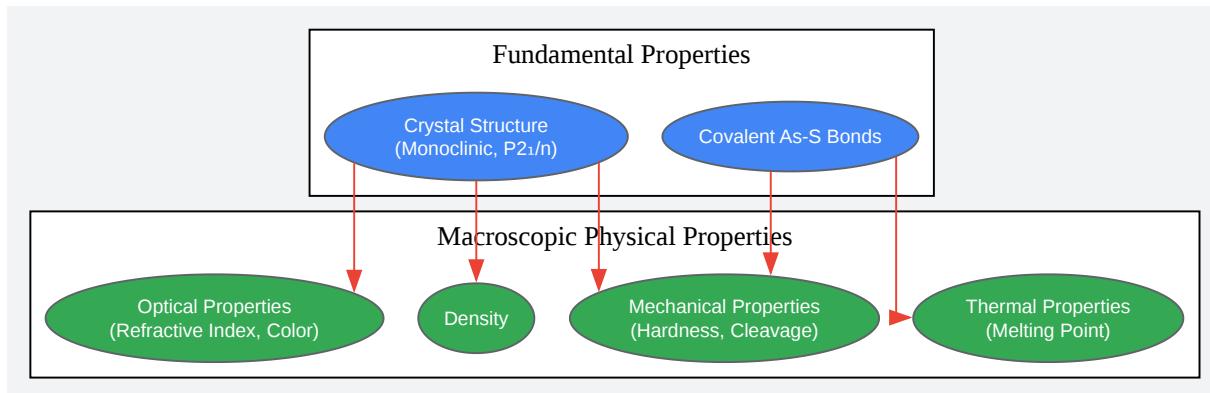

- Sample Preparation: A thin film of **arsenic (II) sulfide** is deposited on a transparent substrate (e.g., quartz), or a very thin, polished single crystal is used.
- Measurement: The sample is placed in a UV-Vis-NIR spectrophotometer. The instrument measures the absorbance or transmittance of light as a function of wavelength.

- Data Analysis: The absorption edge, the wavelength at which the material begins to strongly absorb light, is identified from the spectrum. A Tauc plot, which plots $(\alpha h\nu)^{1/n}$ against photon energy ($h\nu$), is then constructed, where α is the absorption coefficient. The value of n depends on the nature of the electronic transition ($n=2$ for an indirect band gap semiconductor). The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of the physical properties of a solid material like **arsenic (II) sulfide**.



[Click to download full resolution via product page](#)

Caption: Workflow for physical property characterization.

Logical Relationship of Crystallographic and Physical Properties

The following diagram illustrates how the fundamental crystallographic properties of **arsenic (II) sulfide** influence its macroscopic physical properties.

[Click to download full resolution via product page](#)

Caption: Influence of crystal structure on physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Realgar - Wikipedia [en.wikipedia.org]
- 2. geologyscience.com [geologyscience.com]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. Realgar [chemeurope.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Arsenic (II) Sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143408#physical-properties-of-arsenic-ii-sulfide\]](https://www.benchchem.com/product/b1143408#physical-properties-of-arsenic-ii-sulfide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com